molecular formula C8H10N4S B12703105 4-Acetylpyridine thiosemicarbazone CAS No. 174502-91-1

4-Acetylpyridine thiosemicarbazone

Cat. No.: B12703105
CAS No.: 174502-91-1
M. Wt: 194.26 g/mol
InChI Key: SRHWTZAMPFLHAX-IZZDOVSWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetylpyridine thiosemicarbazone typically involves the reaction of 4-acetylpyridine with thiosemicarbazide under acidic or neutral conditions. The reaction is usually carried out in an ethanol or methanol solvent, with the mixture being refluxed for several hours to ensure complete reaction . The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Acetylpyridine thiosemicarbazone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiosemicarbazone group to thiosemicarbazide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiosemicarbazone group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or neutral conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiosemicarbazide derivatives.

    Substitution: Various substituted thiosemicarbazones depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Acetylpyridine thiosemicarbazone
  • 2-Benzoylpyridine N(4)-methyl thiosemicarbazone
  • 2-Acetylpyridine N(4)-methylthiosemicarbazone

Uniqueness

4-Acetylpyridine thiosemicarbazone stands out due to its specific structural features and the presence of the acetyl group at the 4-position of the pyridine ring. This unique structure contributes to its distinct biological activities and makes it a valuable compound for various applications .

Properties

CAS No.

174502-91-1

Molecular Formula

C8H10N4S

Molecular Weight

194.26 g/mol

IUPAC Name

[(E)-1-pyridin-4-ylethylideneamino]thiourea

InChI

InChI=1S/C8H10N4S/c1-6(11-12-8(9)13)7-2-4-10-5-3-7/h2-5H,1H3,(H3,9,12,13)/b11-6+

InChI Key

SRHWTZAMPFLHAX-IZZDOVSWSA-N

Isomeric SMILES

C/C(=N\NC(=S)N)/C1=CC=NC=C1

Canonical SMILES

CC(=NNC(=S)N)C1=CC=NC=C1

solubility

27.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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